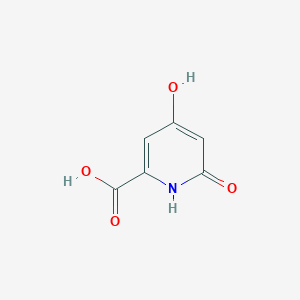

4,6-Dihydroxypyridine-2-carboxylic acid

Descripción general

Descripción

4,6-Dihydroxypyridine-2-carboxylic acid, also known as Citrazinic acid, is a heterocyclic compound consisting of a dihydro pyridine ring derived with a carboxylate group . It is commonly formed in citric acid-based carbon nanodots .

Molecular Structure Analysis

The molecular formula of 4,6-Dihydroxypyridine-2-carboxylic acid is C6H5NO4 . The molecular weight is 155.11 g/mol . The compound has a topological polar surface area of 86.6 Ų .Chemical Reactions Analysis

While specific chemical reactions involving 4,6-Dihydroxypyridine-2-carboxylic acid are not available, hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls .Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Photophysical Properties in Organic Solvents

- Lanthanide Complexes Synthesis : 4-aryl-2,2′-bipyridine-6-carboxylic acids, related to 4,6-dihydroxypyridine-2-carboxylic acid, have been synthesized for the preparation of neutral Eu(III), Tb(III), Sm(III), and Dy(III) complexes. These complexes exhibit significant photophysical properties, contributing to the understanding of organic-soluble lanthanide complexes' behavior in different conditions (Krinochkin et al., 2019).

Lanthanide-Organic Frameworks

- Novel Coordination Polymeric Networks : Research has shown that 6-Hydroxypyridine-3-carboxylic acid reacts with various Ln2O3 (Ln = Nd, Sm, Eu, Gd) under specific conditions to create lanthanide-organic coordination polymeric networks. These networks display unique topologies and are key in understanding the lanthanide contraction effect (Liu et al., 2009).

Electrocatalytic Carboxylation

- Conversion to 6-Aminonicotinic Acid : An electrochemical method has been developed for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, resulting in the formation of 6-aminonicotinic acid. This process demonstrates a significant advancement in utilizing ionic liquids for eco-friendly and efficient chemical reactions (Feng et al., 2010).

Molecular Arrangements Studies

- Hydroxypyridine Carboxylic Acids Analysis : Research into the molecular arrangements of substituted hydroxypyridine carboxylic acids, closely related to 4,6-dihydroxypyridine-2-carboxylic acid, provides insights into the complex chemical structures and interactions within these compounds (May et al., 2019).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound exhibits enol-keto tautomerism , which could potentially influence its interaction with its targets.

Biochemical Pathways

It is known that the compound can be used to synthesize derivatives of oxazinones and pyrimidinones , which suggests that it may interact with biochemical pathways involving these compounds.

Propiedades

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h1-2H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVJKDXPBUHZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

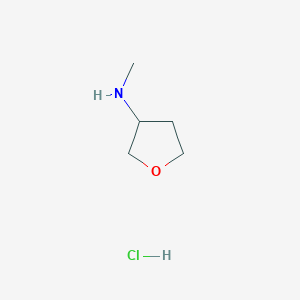

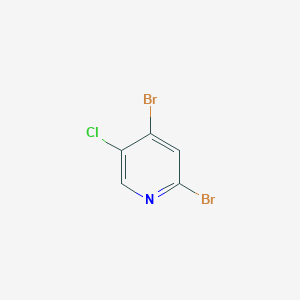

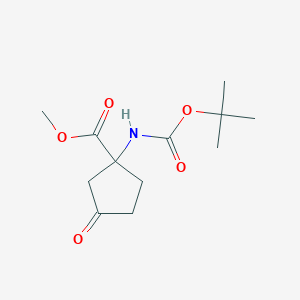

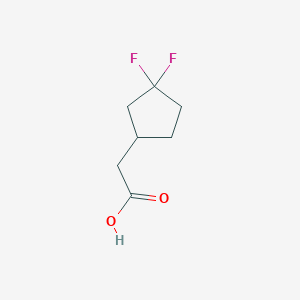

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

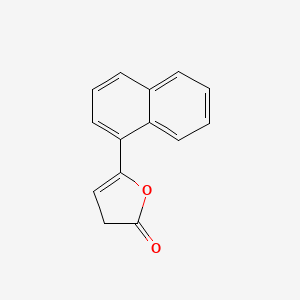

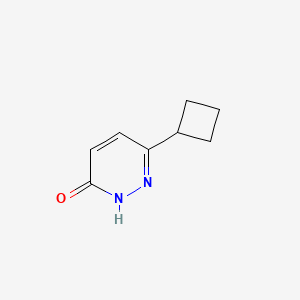

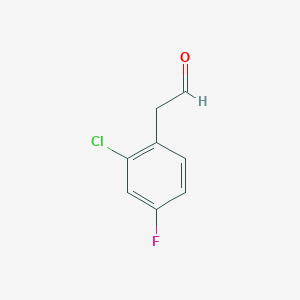

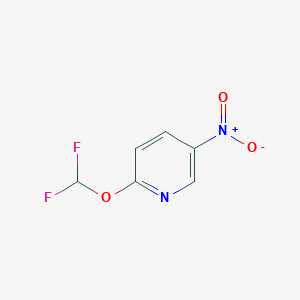

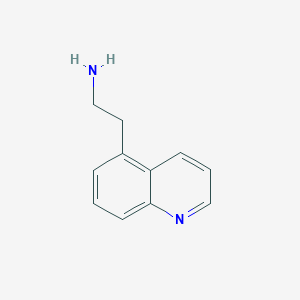

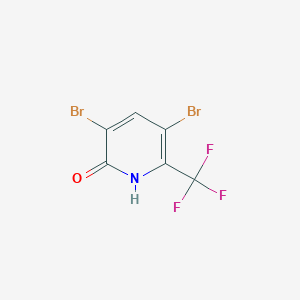

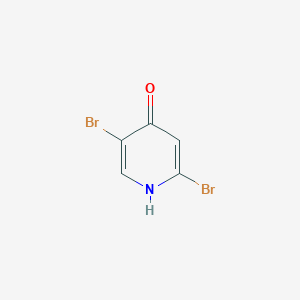

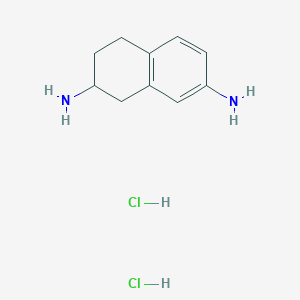

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.